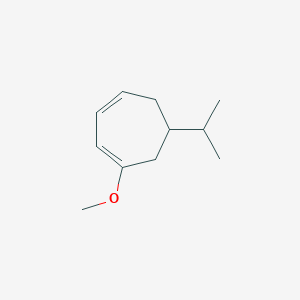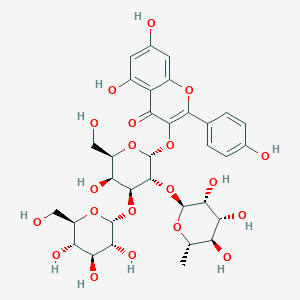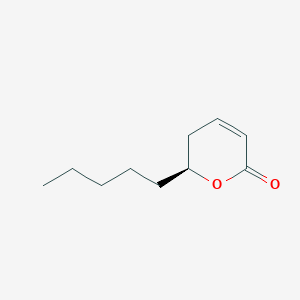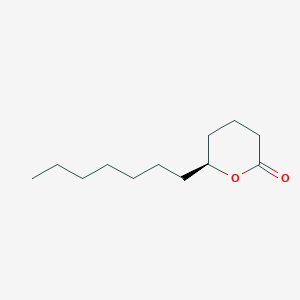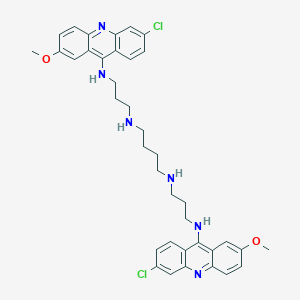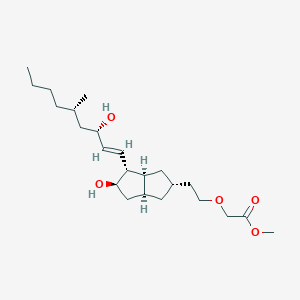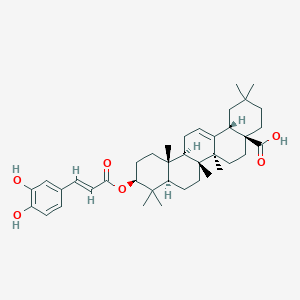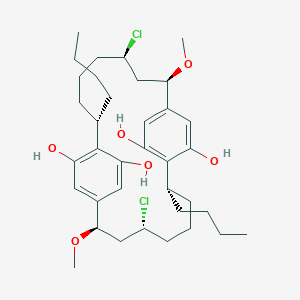
Nostocyclophane D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nostocyclophane D is a natural product that belongs to the family of cyclic peptides. It was first isolated from the cyanobacterium Nostoc sp. in 1993 by a group of Japanese researchers. Since then, it has gained considerable attention from the scientific community due to its potential therapeutic applications. Nostocyclophane D has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Anticancer Properties
Nostocyclophane D has demonstrated potential in antimicrobial and anticancer applications. Studies have shown that compounds from the Nostoc genus, including Nostocyclophane D, exhibit moderate to weak growth inhibition against breast cancer cells (Dai et al., 2023)(Dai et al., 2023). Additionally, other related compounds from Nostoc have displayed significant antiproliferative activity against various cancer cell lines, suggesting a potential for Nostocyclophane D in cancer treatment (Kang et al., 2012)(Kang et al., 2012); (May et al., 2018)(May et al., 2018).
2. Biosynthesis and Structural Studies
Research on Nostocyclophane D has also focused on its biosynthesis and structural characteristics. Studies have revealed the influence of halide ions on the biosynthesis of related compounds in Nostoc, providing insights into the production and structural variations of Nostocyclophanes (Preisitsch et al., 2016)(Preisitsch et al., 2016). Additionally, the structural elucidation of Nostocyclophane D and its analogs has been achieved through advanced spectroscopic techniques, contributing to our understanding of their molecular framework (Bui et al., 2007)(Bui et al., 2007).
3. Allelopathic Activity
Nostocyclophane D and its analogs have been investigated for their allelopathic activity. A study on a related compound, Nostocyclamide M, showed allelopathic effects against another cyanobacterium, indicating potential ecological interactions facilitated by Nostocyclophanes (Jüttner et al., 2001)(Jüttner et al., 2001).
4. Environmental Impact Studies
The environmental impact of compounds related to Nostocyclophane D has been a subject of research, focusing on how these compounds interact with other species in their natural habitat (Tansay et al., 2021)(Tansay et al., 2021).
Eigenschaften
CAS-Nummer |
126693-93-4 |
|---|---|
Produktname |
Nostocyclophane D |
Molekularformel |
C36H54Cl2O6 |
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
(2R,4R,8S,13R,15R,19S)-8,19-dibutyl-4,15-dichloro-2,13-dimethoxytricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-10,21,24,26-tetrol |
InChI |
InChI=1S/C36H54Cl2O6/c1-5-7-11-23-13-9-15-27(37)21-34(44-4)26-19-31(41)36(32(42)20-26)24(12-8-6-2)14-10-16-28(38)22-33(43-3)25-17-29(39)35(23)30(40)18-25/h17-20,23-24,27-28,33-34,39-42H,5-16,21-22H2,1-4H3/t23-,24-,27+,28+,33+,34+/m0/s1 |
InChI-Schlüssel |
FYBKUFIZQMYJHP-QENHJSLFSA-N |
Isomerische SMILES |
CCCC[C@H]1CCC[C@H](C[C@H](C2=CC(=C([C@H](CCC[C@H](C[C@H](C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
SMILES |
CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
Kanonische SMILES |
CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
Andere CAS-Nummern |
126693-93-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




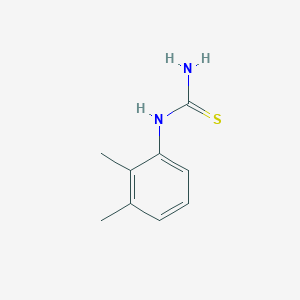
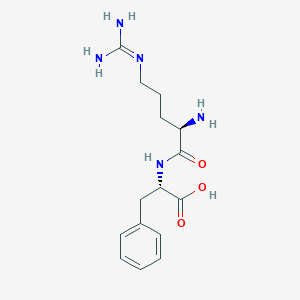
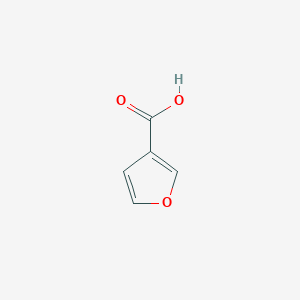
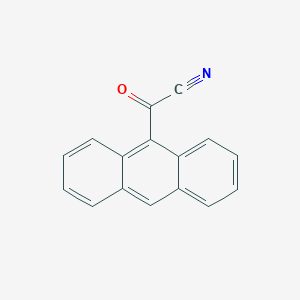
![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)

